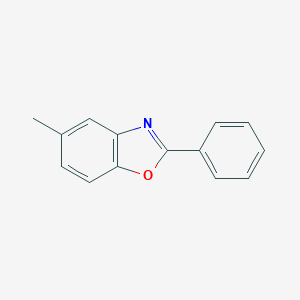

5-Methyl-2-phenylbenzoxazole

描述

Significance of Heterocyclic Compounds in Contemporary Chemical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a vast and fundamentally important class of molecules in modern science. rsc.org The most common heteroatoms found in these rings are nitrogen, oxygen, and sulfur, which impart unique physicochemical properties distinct from their carbocyclic counterparts. rsc.orgresearchgate.net This structural diversity leads to a wide array of applications, making them essential building blocks in numerous fields.

In medicinal chemistry, heterocyclic compounds are of paramount importance; a significant majority of all pharmaceuticals contain at least one heterocyclic ring. researchgate.netCurrent time information in Bangalore, IN. Many naturally occurring bioactive substances, such as alkaloids (e.g., morphine), antibiotics (e.g., penicillin), and essential biomolecules like the nitrogenous bases of DNA and RNA, feature heterocyclic cores. acs.org Their prevalence in drug discovery stems from their ability to engage in a variety of biological interactions, often serving as key pharmacophores that bind to enzymes and receptors. researchgate.net Beyond medicine, heterocyclic compounds are integral to agrochemicals, including pesticides and herbicides, as well as materials science, where they are used in the development of dyes, polymers, and functional organic materials like organic light-emitting diodes (OLEDs). rsc.org

Role of the Benzoxazole (B165842) Core as a Privileged Scaffold in Organic and Medicinal Chemistry

Among the myriad of heterocyclic structures, the benzoxazole core—a bicyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring—is recognized as a "privileged scaffold". Current time information in Bangalore, IN.researchgate.net This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug development.

The benzoxazole moiety is a prominent feature in a multitude of compounds demonstrating a broad spectrum of pharmacological activities. beilstein-journals.org Researchers have extensively synthesized and evaluated benzoxazole derivatives, revealing their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant agents. researchgate.netbeilstein-journals.orgmdpi.com The structural rigidity and specific electronic properties of the benzoxazole ring system allow it to serve as a versatile template that can be readily functionalized to optimize binding affinity and selectivity for various biological targets. amazonaws.com Its applications are not limited to pharmaceuticals; benzoxazole derivatives are also investigated for their fluorescent properties, leading to uses in materials science as components of OLEDs and as fluorescent probes in analytical chemistry.

Overview of Research Trajectories for 5-Methyl-2-phenylbenzoxazole and Related Benzoxazole Derivatives

Research into benzoxazole derivatives is a dynamic and evolving field. A key focus is the synthesis of novel analogues through various chemical strategies, including cyclocondensation reactions, to explore and expand their therapeutic and material applications. One specific compound that has garnered attention is This compound .

This compound features the core benzoxazole structure with a phenyl group at the 2-position and a methyl group at the 5-position. Its synthesis is often achieved through the condensation of a 2-aminophenol (B121084) derivative with a benzoic acid equivalent. Research on this compound and its close analogues explores several avenues. In medicinal chemistry, studies have investigated its potential as a tyrosinase inhibitor, suggesting applications in skin-lightening or treating pigmentation disorders. Furthermore, the benzoxazole scaffold itself is linked to anticancer and antimicrobial properties, with substitutions like the methyl group on the benzene ring modulating this biological activity. amazonaws.com

In materials science, the fluorescent properties of the 2-phenylbenzoxazole (B188899) core are of significant interest. Research indicates that compounds like this compound have potential applications in the development of OLEDs, where they can function as efficient light-emitting materials.

Broader research on related benzoxazole derivatives continues to yield compounds with diverse functions. For instance, certain 2-(2-arylphenyl)benzoxazoles have been identified as novel and selective anti-inflammatory agents. In the field of agrochemicals, benzoxazole structures are being developed for their potent fungicidal, herbicidal, and antiviral activities. The ongoing exploration of structure-activity relationships in this class of compounds promises to deliver new molecules with tailored properties for a wide range of scientific and industrial applications.

Physicochemical Properties of this compound

The table below summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO | |

| Molecular Weight | 209.24 g/mol | |

| Melting Point | 96-98 °C | |

| Boiling Point | 314.7 °C at 760 mmHg | |

| Density | 1.155 g/cm³ |

Spectroscopic Data for this compound

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Technique | Observed Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.25-8.23 (m, 2H; Ar-H), 7.53-7.50 (m, 3H; Ar-H), 7.49-7.44 (m, 2H; Ar-H), 2.47 (s, 3H; Me) | |

| ¹³C NMR (100.6 MHz, CDCl₃) | Characterized, spectrum available. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N stretch (~1616 cm⁻¹) and C-O stretch are expected. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBLNMQDEWOUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225196 | |

| Record name | Witisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7420-86-2 | |

| Record name | 2-Phenyl-5-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7420-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Witisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Witisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-PHENYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51X3IK0GBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 5 Methyl 2 Phenylbenzoxazole and Its Derivatives

Established Synthetic Pathways for Benzoxazoles

The foundational methods for constructing the benzoxazole (B165842) core primarily involve cyclocondensation reactions, a versatile and widely utilized approach.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of benzoxazole synthesis, traditionally involving the reaction of a 2-aminophenol (B121084) derivative with a suitable carbonyl-containing compound. rsc.org

The most common and direct route to 5-Methyl-2-phenylbenzoxazole involves the condensation of 2-amino-4-methylphenol (B1222752) with benzaldehyde (B42025). smolecule.com This reaction can be facilitated under various conditions, including refluxing in solvents like dioxane or xylene, and can be promoted by acid catalysts. smolecule.com The initial step is the formation of a Schiff base (an imine) between the amino group of the 2-aminophenol and the carbonyl group of the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzoxazole ring. One specific method involves reacting 2-amino-4-methylphenol with benzaldehyde in xylene at 120°C, followed by the addition of an imidazolium (B1220033) salt and potassium carbonate, yielding this compound with over 85% efficiency after purification. Another approach utilizes silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) as a recyclable catalyst in dioxane under reflux conditions, achieving excellent yields. derpharmachemica.com

The reaction conditions can be optimized to improve yields and reduce reaction times. For instance, microwave-assisted synthesis provides a green chemistry approach to this condensation. grafiati.com

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Amino-4-methylphenol | Benzaldehyde | Xylene, 120°C, Imidazolium salt, K2CO3 | This compound | >85 | |

| 2-Aminophenol | Benzaldehyde | NaHSO4-SiO2, Dioxane, Reflux | 2-Phenylbenzoxazole (B188899) | 90 | derpharmachemica.com |

| 2-Aminophenol | Benzaldehyde | [Bmim]PF6, Microwave, 80°C | 2-Phenylbenzoxazole | High | researchgate.net |

Beyond aldehydes, a variety of other carbonyl compounds and their equivalents can serve as precursors for the 2-phenyl group in benzoxazole synthesis. rsc.org

Carboxylic Acids: The condensation of 2-aminophenols with carboxylic acids is a classical method, often requiring harsh dehydrating conditions. researchgate.net However, the use of reagents like Lawesson's reagent under solvent-free microwave-assisted conditions allows for the efficient synthesis of 2-substituted benzoxazoles from carboxylic acids. organic-chemistry.org Methanesulfonic acid has also been shown to be a highly effective catalyst for the one-pot synthesis from carboxylic acids, which generate acyl chlorides in situ. grafiati.com

Nitriles: The reaction of 2-aminophenols with nitriles offers another pathway to 2-substituted benzoxazoles. researchgate.netmdpi.com

Isothiocyanates: While more commonly used for benzothiazole (B30560) synthesis, isothiocyanates can be precursors for certain benzoxazole derivatives. rsc.org

Ortho-Esters: Functionalized ortho-esters react with ortho-substituted anilines to yield benzoxazole derivatives in an efficient manner. organic-chemistry.org

Alkynones: These compounds can also be employed in the synthesis of benzoxazoles, expanding the range of available synthetic tools. rsc.org

Catalytic Synthesis Methodologies

The development of catalytic methods has revolutionized benzoxazole synthesis, offering milder reaction conditions, higher yields, and greater functional group tolerance.

Metal-Catalyzed Ring Closure and Functionalization Reactions

Transition metal catalysts have been extensively used in organic synthesis, and their application in benzoxazole formation is a significant area of research. rsc.org These catalysts can promote ring closure and also enable the functionalization of the benzoxazole core. nitrkl.ac.in

Palladium-catalyzed reactions are particularly noteworthy. For instance, palladium complexes of dendronized amine polymers have been used for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde in ethanol (B145695) at 50°C, achieving an 88% yield. rsc.org Copper catalysts are also widely employed. A copper(II)-acetylacetonate/1,10-phenanthroline complex has been found to be effective for the intramolecular O-arylation of inactive 2-chloroanilides to produce 2-arylbenzoxazoles. benthamdirect.com Furthermore, iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization provides a one-pot method for preparing 2-arylbenzoxazoles from N-arylbenzamides. researchgate.net

| Catalyst | Reactants | Conditions | Product | Yield (%) | Reference |

| EG–G2–Pd | 2-Aminophenol, Benzaldehyde | Ethanol, 50°C, 3h | 2-Phenylbenzoxazole | 88 | rsc.org |

| Cu(acac)2/1,10-Phen | 2-Chloroanilides | K2CO3, EtOH, 90°C | 2-Arylbenzoxazoles | Good | benthamdirect.com |

| Iron(III) and Copper(I) | N-Arylbenzamides | One-pot | 2-Arylbenzoxazoles | - | researchgate.net |

| TiO2–ZrO2 | 2-Aminophenol, Aromatic aldehyde | Acetonitrile, 60°C, 15-25 min | 2-Arylbenzoxazoles | 83-93 | rsc.org |

| Ni(II) complex | 2-Aminophenol, Aromatic aldehydes | DMF, K2CO3, 80°C, 3-4h | 2-Arylbenzoxazoles | 87-94 | rsc.org |

Nanocatalyst Applications in Benzoxazole Synthesis

Nanocatalysts have emerged as a highly efficient and sustainable option for benzoxazole synthesis due to their high surface area, reactivity, and reusability. rsc.org

Magnetically separable nanocatalysts, such as Fe3O4@SiO2-SO3H, have been used for the solvent-free synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes at 50°C. ajchem-a.com This method allows for easy recovery and reuse of the catalyst. ajchem-a.com Another example is the use of Ag@Fe2O3 core-shell nanocatalysts for the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature, providing high yields of 88-97%. ckthakurcollege.net

ZnO nanoparticles have also been investigated. The catalytic activity of piperazine-based ionic liquids immobilized on ZnO NPs has been shown to be effective in the solvent-free synthesis of benzoxazoles. rsc.orgmdpi.com Gold nanoparticles supported on titanium dioxide have also been demonstrated as efficient catalysts for the highly selective synthesis of benzoxazoles. rsc.org

| Nanocatalyst | Reactants | Conditions | Product | Yield (%) | Reference |

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Aromatic aldehydes | 50°C, Solvent-free | 2-Arylbenzoxazoles | High | ajchem-a.com |

| Ag@Fe2O3 | Substituted aromatic aldehydes, 2-Aminophenol | Room temperature | 2-Phenylbenzoxazole derivatives | 88-97 | ckthakurcollege.net |

| ZnO NPs with piperazine-based ionic liquid | 2-Aminophenol, Aldehydes | Solvent-free | Benzoxazoles | High | rsc.orgmdpi.com |

| Au/TiO2 | 2-Aminophenol, Aldehydes | - | Benzoxazoles | - | rsc.org |

Catalytic Synthesis Methodologies

Ionic Liquid-Mediated Synthetic Protocols

Ionic liquids (ILs) have emerged as versatile catalysts and solvents in organic synthesis due to their unique properties like low vapor pressure, high thermal stability, and tunable acidity. nih.gov In the synthesis of benzoxazoles, they serve as effective media, often accelerating reaction rates and simplifying work-up procedures.

One prominent method involves the use of a reusable Brønsted acidic ionic liquid (BAIL) gel. This catalyst is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (B98303) (TEOS). nih.govacs.org The resulting gel efficiently catalyzes the condensation of 2-amino-4-methylphenol with benzaldehyde under solvent-free conditions at 130°C, producing this compound in high yields. nih.govrsc.org The BAIL gel catalyst can be recovered by simple centrifugation and reused for up to five consecutive runs without a significant loss in its catalytic activity. nih.govacs.org

Phosphonium acidic ionic liquids have also proven to be efficient homogeneous catalysts for the synthesis of 2-arylbenzoxazoles. rsc.org The reaction between 2-amino-4-methylphenol and various aldehydes proceeds smoothly in the presence of this catalyst, typically at 100°C for 20 minutes under solvent-free conditions, yielding 2-aryl-5-methylbenzoxazoles in yields ranging from 85% to 92%. rsc.org

Additionally, imidazolium-based ionic liquids have been utilized in conjunction with microwave irradiation to facilitate the green synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, eliminating the need for other solvents or catalysts. researchgate.net

Table 1: Ionic Liquid-Mediated Synthesis of Benzoxazole Derivatives

| Ionic Liquid Catalyst | Reactants | Conditions | Product | Yield (%) | Reference(s) |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-amino-4-methylphenol, Benzaldehyde | 130°C, 5 h, Solvent-free | This compound | 85-98 | nih.govacs.orgrsc.org |

| Phosphonium Acidic IL | 2-amino-4-methylphenol, Benzaldehyde | 100°C, 20 min, Solvent-free | This compound | 85-92 | rsc.org |

| 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) | 2-aminophenol, Benzaldehyde | Microwave irradiation | 2-phenylbenzoxazole | Not specified | researchgate.net |

Heterogeneous Catalysis Systems for Enhanced Efficiency

Heterogeneous catalysts are highly valued in industrial processes and green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. ajchem-a.com Several advanced heterogeneous systems have been developed for the synthesis of this compound and its analogs.

A sulfonated porous organic polymer, VNU-11-P-SO₄, has been demonstrated as a highly effective catalyst. Under solvent-free conditions at 140°C for 6 hours, it catalyzes the reaction between 2-amino-4-methylphenol and benzaldehyde to produce this compound with an exceptional yield of 99%. rsc.org The catalyst's high acidity and surface area contribute to the enhanced reaction kinetics.

Magnetic nanoparticles offer another avenue for efficient catalyst recovery. Fe₃O₄@SiO₂-SO₃H nanoparticles act as a solid acid magnetic nanocatalyst for the condensation of 2-aminophenol with aromatic aldehydes under solvent-free conditions at a mild temperature of 50°C. ajchem-a.com Similarly, KF-Al₂O₃ has been used as a solid base catalyst for reactions involving acyl chlorides at room temperature. tandfonline.com

Other notable heterogeneous catalysts include:

Gold nanoparticles supported on titanium dioxide (Au/TiO₂) , which show high selectivity. rsc.org

Silica-supported sodium hydrogen sulphate (NaHSO₄-SiO₂) , which promotes the reaction effectively. doaj.orgderpharmachemica.com

Poly(ethylene glycol)-supported sulfonic acid (PEG-SO₃H) , a recyclable catalyst that works efficiently at room temperature. jpsbr.org

Ruthenium and iron-based bimetallic nanoparticles , which allow for magnetic recovery and reuse. spast.org

Table 2: Heterogeneous Catalysis in the Synthesis of this compound

| Catalyst | Reactants | Conditions | Yield (%) | Key Feature | Reference(s) |

| VNU-11-P-SO₄ | 2-amino-4-methylphenol, Benzaldehyde | 140°C, 6 h, Solvent-free | 99 | High acidity, Porous | rsc.org |

| Fe₃O₄@SiO₂-SO₃H | 2-aminophenol, Benzaldehyde | 50°C, Solvent-free | High | Magnetic, Recyclable | ajchem-a.com |

| Brønsted Acidic IL Gel | 2-aminophenol, Benzaldehyde | 130°C, 5 h, Solvent-free | 98 | Recyclable gel | nih.govacs.org |

| PEG-SO₃H | 2-aminophenol, Benzaldehyde | Room Temp, Ethanol | 90 | Mild conditions, Recyclable | jpsbr.org |

| NaHSO₄-SiO₂ | 2-aminophenol, Benzaldehyde | Dioxane, Reflux | 90 | Inexpensive, Efficient | doaj.orgderpharmachemica.com |

Green Chemistry Approaches in Benzoxazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound has been a fertile ground for the application of these principles.

Microwave-Assisted Synthetic Protocols for Accelerated Reaction Rates

Microwave irradiation has become a powerful tool in organic synthesis, offering benefits such as dramatically reduced reaction times, increased yields, and enhanced selectivity. mdpi.com The synthesis of this compound has been successfully achieved using this technology.

A notable example is the solvent-free, microwave-assisted condensation of 2-amino-4-methylphenol with benzaldehyde. scienceandtechnology.com.vnscienceandtechnology.com.vn In the presence of iodine as an oxidant, the reaction proceeds at 120°C, yielding the desired product in 85% yield in just 10 minutes. scienceandtechnology.com.vnscienceandtechnology.com.vn This contrasts sharply with conventional heating, which required 3 hours to achieve only an 18% yield under the same conditions. scienceandtechnology.com.vn This protocol is applicable to a range of substituted aromatic aldehydes, providing good to excellent yields (67-90%). scienceandtechnology.com.vnscienceandtechnology.com.vn

Other microwave-assisted methods include using natural acid catalysts like lemon juice extract or employing trifluoroacetic acid-acetic acid mixtures for cyclization, further expanding the green credentials of this technique. globalresearchonline.netthieme-connect.com

Solvent-Free Reaction Conditions for Environmental Sustainability

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it prevents pollution, reduces waste, and enhances safety. Many modern syntheses of this compound are performed under solvent-free conditions.

As previously mentioned, the use of the VNU-11-P-SO₄ catalyst provides a 99% yield of this compound in a solvent-free reaction. rsc.org The microwave-assisted synthesis using iodine as an oxidant is also conducted without a solvent. scienceandtechnology.com.vnscienceandtechnology.com.vn Furthermore, the application of a Brønsted acidic ionic liquid gel facilitates the reaction at 130°C under solvent-free conditions. nih.govacs.org

Grindstone chemistry, a mechanochemical approach, also utilizes solvent-free conditions. For instance, grinding 2-aminophenol and benzaldehyde derivatives with a catalyst like SrCO₃ or potassium-ferrocyanide in a mortar and pestle at room temperature can produce benzoxazoles in high yields within minutes. rsc.org

Table 3: Comparison of Solvent-Free Methods for Benzoxazole Synthesis

| Method | Catalyst/Reagent | Conditions | Yield (%) | Reference(s) |

| Thermal | VNU-11-P-SO₄ | 140°C, 6 h | 99 | rsc.org |

| Microwave | I₂ / K₂CO₃ | 120°C, 10 min | 85 | scienceandtechnology.com.vnscienceandtechnology.com.vn |

| Thermal | BAIL Gel | 130°C, 5 h | 98 (for 2-phenylbenzoxazole) | nih.govacs.org |

| Mechanochemical | SrCO₃ | Room Temp, 20 min | High | rsc.org |

| Ball-Milling | ZnO-NPs | Room Temp | High | rsc.org |

Ultrasound and Mechanochemical Synthesis Techniques

Ultrasound-assisted synthesis (sonochemistry) and mechanochemistry (such as grinding or ball-milling) are alternative energy sources that can promote chemical reactions, often under milder conditions and in shorter times. rsc.orgresearchgate.net

Ultrasound-assisted synthesis utilizes the energy from acoustic cavitation to accelerate reactions. researchgate.net A green method for synthesizing benzoxazoles involves the use of a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation. The reaction between 2-aminophenol and benzaldehyde at 70°C for 30 minutes gives moderate to high yields. nih.govrsc.org This approach combines the benefits of a recyclable catalyst, solvent-free conditions, and a short reaction time. nih.gov

Mechanochemical synthesis involves the use of mechanical force to induce chemical reactions. A convenient, solvent-free method for synthesizing benzoxazoles utilizes a ball-milling strategy with recyclable ZnO nanoparticles as a catalyst. rsc.org This process is highly efficient, environmentally friendly, and scalable. rsc.org Simpler grinding methods using a mortar and pestle with catalysts such as potassium-ferrocyanide have also been shown to produce benzoxazoles in yields of 87–96% in under two minutes at room temperature. rsc.org These techniques are integral to the synthesis of various benzoxazole derivatives. mdpi.comresearchgate.net

Applications of Deep Eutectic Solvents in Benzoxazole Formation

Deep eutectic solvents (DESs) are a new class of ionic liquids, typically formed from a mixture of a halide salt and a hydrogen-bond donor. nih.gov They are attractive as green solvents and catalysts because they are often biodegradable, non-toxic, and inexpensive to prepare. nih.govrsc.org

DESs have been effectively used as catalysts for benzoxazole synthesis. For instance, a choline (B1196258) chloride-based DES, [CholineCl][oxalic acid], has been used as a catalyst for the cyclization of 2-aminophenols and benzaldehydes. mdpi.com When combined with microwave irradiation under solvent-free conditions, this system efficiently produces benzoxazole derivatives, such as 5-Methyl-2-(p-tolyl)benzo[d]oxazole, in good to excellent yields. mdpi.com

Another approach uses a DES, [ZnCl₂][ethylene glycol]₄, as a homogeneous catalyst for the arylation of benzoxazoles with aldehydes under solvent-free conditions at 120°C. nih.govrsc.org Researchers have also immobilized DESs onto magnetic nanoparticles, creating catalysts like [Urea]₄[ZnCl₂]@MNP, to facilitate catalyst recovery and reuse in the synthesis of 2-benzylbenzoxazole (B4618616) derivatives. scienceandtechnology.com.vn

Mechanistic Investigations of Benzoxazole Formation Reactions

The formation of the benzoxazole ring system, a key step in the synthesis of this compound, typically proceeds through a cyclocondensation reaction followed by an aromatization step. This transformation involves the reaction of a 2-aminophenol derivative with a carbonyl compound, most commonly an aldehyde. derpharmachemica.comscienceandtechnology.com.vn

The synthesis of 2-substituted benzoxazoles generally involves two primary pathways: the coupling of 2-aminophenols with carboxylic acid derivatives or the oxidative cyclization of phenolic Schiff bases formed from the condensation of 2-aminophenols and aldehydes. derpharmachemica.com

In the latter, more common route for synthesizing this compound, the initial step is the formation of a Schiff base (imine) from the reaction of 2-amino-4-methylphenol with benzaldehyde. derpharmachemica.comacs.org This is typically followed by an intramolecular cyclization to form a 2,3-dihydrobenzoxazole intermediate. nih.gov Subsequent oxidation of this intermediate leads to the aromatic this compound. nih.gov

A proposed mechanism in the presence of an acid catalyst, such as a deep eutectic solvent like [CholineCl][oxalic acid], involves the activation of the carbonyl group of benzaldehyde by the catalyst. mdpi.com This facilitates a nucleophilic attack by the nitrogen atom of the 2-amino-4-methylphenol, leading to a series of intermediates that ultimately cyclize and aromatize to the final product. mdpi.com Another proposed mechanism, particularly in metal-free synthesis using sulfur and an amine base, suggests the initial oxidation of the aniline (B41778) to an imine, followed by electrophilic attack of sulfur, intramolecular cyclization, and finally, oxidative aromatization. nih.gov

Experimental and theoretical studies suggest that the oxidative cyclization of the intermediate ortho-iminophenol to the benzoxazole proceeds through a 2,3-dihydrobenzoxazole as a key intermediate. acs.org

A variety of oxidants and catalysts are employed to facilitate the crucial ring closure and aromatization steps in benzoxazole synthesis.

Oxidants:

Iodine (I₂): Used in microwave-assisted, solvent-free synthesis, iodine acts as an efficient oxidant. scienceandtechnology.com.vnscienceandtechnology.com.vn The use of an I₂/K₂CO₃ system has been shown to be effective. scienceandtechnology.com.vn

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): This oxidant is used to convert 2,3-dihydrobenzoxazole intermediates into the final benzoxazole product. nih.gov

Lead Tetraacetate (Pb(OAc)₄): Employed in the oxidative coupling of 2-aminophenol derivatives with aldehydes. rsc.org

Other Oxidants: Various other oxidants such as manganese(III) acetate, phenyliodine(II) diacetate, and barium manganate (B1198562) have also been utilized, often in stoichiometric amounts. derpharmachemica.com Elemental sulfur has also been shown to be an effective oxidant in certain protocols. organic-chemistry.org

Catalysts:

Acid Catalysts: Strong acids are often used to catalyze the condensation reaction. derpharmachemica.com Heterogeneous catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) have proven to be efficient, reusable, and environmentally friendly. derpharmachemica.com

Metal Catalysts: Metal catalysts, including copper and palladium complexes, are used to enhance reaction efficiency. rsc.org Gold nanoparticles supported on titanium dioxide have also been shown to be effective for the selective synthesis of benzoxazoles. rsc.org

Ionic Liquids and Deep Eutectic Solvents (DES): These have emerged as green and efficient catalysts. For instance, [CholineCl][oxalic acid], a deep eutectic solvent, has been successfully used in microwave-assisted synthesis. mdpi.comresearchgate.net Brønsted acidic ionic liquid gels have also been employed under solvent-free conditions. rsc.org

Proposed Reaction Mechanisms for Cyclocondensation and Aromatization

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield of this compound and minimizing unwanted side products.

The interplay of temperature, reaction time, and reactant ratios significantly impacts the outcome of the synthesis.

| Parameter | Condition | Yield | Method | Reference |

| Temperature | 120°C | 85% | Microwave-assisted, solvent-free | scienceandtechnology.com.vn |

| Reaction Time | 10 minutes | 85% | Microwave-assisted, solvent-free | scienceandtechnology.com.vn |

| Molar Ratio | 1:1 (2-amino-4-methylphenol:benzaldehyde) | 85% | Microwave-assisted, solvent-free | scienceandtechnology.com.vnscienceandtechnology.com.vn |

| Temperature | 130°C | High Conversion (94%) | Microwave-assisted with DES catalyst | mdpi.com |

| Reaction Time | 15 minutes | High Conversion (94%) | Microwave-assisted with DES catalyst | mdpi.com |

In a microwave-assisted, solvent-free synthesis using iodine as an oxidant, the optimal conditions for producing this compound were found to be a temperature of 120°C and a reaction time of 10 minutes, resulting in an 85% yield. scienceandtechnology.com.vn The reaction was performed with a 1:1 molar ratio of 2-amino-4-methylphenol and benzaldehyde. scienceandtechnology.com.vnscienceandtechnology.com.vn In another study utilizing a deep eutectic solvent catalyst under microwave irradiation, a temperature of 130°C for 15 minutes led to a 94% conversion. mdpi.com

Several strategies are employed to enhance the selectivity of the reaction and reduce the formation of byproducts.

Catalyst Selection: The choice of catalyst is critical. Heterogeneous catalysts like NaHSO₄-SiO₂ offer high efficiency and can be easily removed from the reaction mixture by filtration, simplifying purification. derpharmachemica.com The reusability of such catalysts also makes the process more economical and environmentally friendly. derpharmachemica.com

Solvent Choice: The solvent can play a significant role. In the synthesis of 2-arylbenzoxazoles using NaHSO₄-SiO₂, dioxane was found to be the optimal solvent, providing a 90% yield, whereas other solvents like DMF, DMSO, and ethanol resulted in lower yields. derpharmachemica.com

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and reduced waste generation compared to conventional heating methods. mdpi.com Solvent-free microwave-assisted synthesis is a particularly green approach. scienceandtechnology.com.vnscienceandtechnology.com.vn

Control of Reaction Conditions: Careful control of temperature and reaction time is essential to prevent the formation of side products and decomposition of the desired product.

Influence of Temperature, Reaction Time, and Molar Ratios on Product Yield

Synthetic Routes to Structurally Diverse this compound Derivatives

The versatility of the benzoxazole scaffold has led to the development of various synthetic routes to access a wide range of structurally diverse derivatives. These modifications are often aimed at exploring structure-activity relationships for potential therapeutic applications. mdpi.com

One common approach involves varying the substituents on the benzaldehyde starting material. This allows for the introduction of a wide array of functional groups at the 2-position of the benzoxazole ring. For example, using substituted aromatic aldehydes in a microwave-assisted, solvent-free reaction with 2-amino-4-methylphenol has been shown to produce a variety of 2,5-disubstituted benzoxazoles in good yields (67-90%). scienceandtechnology.com.vnscienceandtechnology.com.vn

Another strategy involves modifying the 2-aminophenol precursor. For instance, using different substituted 2-aminophenols allows for the introduction of various groups onto the benzo part of the benzoxazole ring. nih.gov

Furthermore, post-synthesis modifications of the this compound core can be performed. These can include electrophilic substitution reactions on the aromatic rings. smolecule.com For example, 5-benzamido and 5-phenylacetamido-substituted-2-phenylbenzoxazole derivatives have been synthesized and evaluated for their microbiological activity. researchgate.net

The synthesis of derivatives often employs the same fundamental reaction types discussed previously, such as condensation reactions and oxidative cyclizations, but with varied starting materials to achieve the desired structural diversity. smolecule.comresearchgate.net

Introduction of Varied Substituents at the 2- and 5-Positions of the Benzoxazole Ring

The introduction of various substituents at the 2- and 5-positions of the benzoxazole ring is a key strategy for creating a library of derivatives with diverse properties. mdpi.com The substituent at the 2-position is considered crucial for biological activity, while the substituent at the 5-position is believed to influence the intensity of this activity. indexcopernicus.com

One of the most common and direct methods for synthesizing 2-substituted benzoxazoles is the condensation reaction between 2-aminophenols and various carbonyl compounds. nih.gov For the synthesis of this compound, 2-amino-4-methylphenol is a key starting material. This can be reacted with benzaldehyde or its derivatives to introduce the phenyl group at the 2-position. derpharmachemica.com

Several methodologies have been developed to facilitate this condensation, including:

Acid-Catalyzed Cyclocondensation: This method involves reacting 2-amino-4-methylphenol with benzaldehyde in a solvent like xylene at elevated temperatures. The use of an imidazolium salt and a base like potassium carbonate can facilitate ring closure, leading to high yields of the desired product.

Microwave-Assisted Synthesis: A more environmentally friendly approach utilizes microwave irradiation under solvent-free conditions. Mixing 2-amino-4-methylphenol and benzaldehyde with an oxidant like iodine and heating with microwaves can produce this compound in good yields with significantly shorter reaction times. indexcopernicus.com

Catalytic Processes: Various catalysts can be employed to enhance the efficiency of the synthesis. For instance, silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) has been used as a recyclable heterogeneous catalyst for the reaction of 2-aminophenols and aldehydes in refluxing dioxane, resulting in excellent yields. derpharmachemica.com

Oxidative Cyclization of Schiff Bases: This two-step process involves the initial formation of a Schiff base from the reaction of a 2-aminophenol and an aldehyde. innovareacademics.in The subsequent oxidative cyclization, often mediated by reagents like iodobenzene (B50100) diacetate, yields the 2-substituted benzoxazole. innovareacademics.in

The introduction of substituents at the 5-position is typically achieved by starting with an appropriately substituted 2-aminophenol. For example, to synthesize derivatives with different groups at the 5-position, one would start with the corresponding 4-substituted-2-aminophenol. Research has shown that substituents like chlorine or bromine at the 5-position can influence the biological activity of the resulting benzoxazole derivatives. mdpi.com

Below is a table summarizing various synthetic methods for 2,5-disubstituted benzoxazoles:

| Method | Starting Materials | Reagents/Conditions | Key Features | Reference(s) |

| Acid-Catalyzed Cyclocondensation | 2-amino-4-methylphenol, Benzaldehyde | Xylene, 120°C, Imidazolium salt, K2CO3 | High efficiency (>85%) | |

| Microwave-Assisted Synthesis | 2-amino-4-methylphenol, Benzaldehyde | Iodine, Microwave (300W, 120°C), Solvent-free | Green chemistry approach, short reaction times (15-20 min), good yields (67-90%) | indexcopernicus.com |

| Heterogeneous Catalysis | 2-Aminophenol, Benzaldehyde | NaHSO4-SiO2, Dioxane, Reflux | Recyclable catalyst, excellent yields | derpharmachemica.com |

| Oxidative Cyclization | Schiff bases (from 2-aminophenols and aldehydes) | Iodobenzene diacetate, Methanol | Two-step process, good for various substitutions | innovareacademics.in |

Chiral Benzoxazole Synthesis and Asymmetric Approaches

The synthesis of chiral benzoxazoles is of growing interest, particularly for their potential applications as chiral auxiliaries and ligands in asymmetric catalysis. core.ac.uk Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for its desired biological activity or catalytic performance.

Several strategies have been explored for the asymmetric synthesis of benzoxazoles:

Iridium-Catalyzed Intramolecular Asymmetric Allylic Dearomatization: This method has been successfully applied to benzoxazoles, among other heterocycles. nih.gov The reaction allows for the creation of dearomatized heterocycles with high yields and excellent enantioselectivity. nih.gov

Asymmetric Ugi-Type Reaction: A catalytic asymmetric Ugi-type reaction has been developed for the synthesis of benzoxazoles. thieme-connect.com This one-pot, multi-component process involves the acid-catalyzed condensation of a benzaldehyde with a hydrazide, followed by the addition of an isocyanide. thieme-connect.com An intramolecular trapping of the resulting nitrilium ion allows for the regeneration of the chiral acid catalyst, leading to high yields and enantioselectivities. thieme-connect.com

Use of Chiral Starting Materials: Another approach involves the use of chiral starting materials derived from natural sources like amino acids to synthesize chiral 4-hydroxybenzoxazoles. core.ac.uk

Asymmetric Radical-Type Alkoxy-Sulfenylation: Chiral vanadyl complexes have been used to catalyze the asymmetric 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols to vinylarenes. acs.org This method has shown high enantioselectivities, which can be further improved by using 5-methyl-benzoxazole-2-thiol. acs.org

The development of these asymmetric methodologies opens up new avenues for creating novel chiral benzoxazole derivatives with specific stereochemistry, which is essential for advancing their applications in various scientific fields.

The following table outlines some of the asymmetric approaches to benzoxazole synthesis:

| Asymmetric Method | Catalyst/Reagent | Key Features | Reference(s) |

| Intramolecular Allylic Dearomatization | Iridium Catalyst | High yield and excellent enantioselectivity for dearomatized heterocycles. | nih.gov |

| Ugi-Type Reaction | Chiral Brønsted Acid | One-pot, multi-component reaction with catalyst regeneration. | thieme-connect.com |

| From Chiral Precursors | Amino Acids | Synthesis of chiral 4-hydroxybenzoxazoles. | core.ac.uk |

| Radical-Type Alkoxy-Sulfenylation | Chiral Vanadyl Complexes | High enantioselectivity (up to 96% ee) for 1,2-alkoxy-sulfenylation products. | acs.org |

Spectroscopic and Computational Elucidation of 5 Methyl 2 Phenylbenzoxazole Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A variety of spectroscopic techniques have been employed to unequivocally confirm the molecular structure of 5-Methyl-2-phenylbenzoxazole. These methods provide complementary information, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. In the case of this compound, both ¹H and ¹³C NMR have been utilized to map out the proton and carbon frameworks.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 8.26–7.51 ppm. thieme-connect.comderpharmachemica.com The protons on the benzoxazole (B165842) ring also resonate in this region, with distinct signals observed for the protons at different positions. For instance, the proton at position 7 often appears as a doublet around δ 7.45 ppm, while the proton at position 6 shows a doublet of doublets around δ 7.16 ppm. thieme-connect.comderpharmachemica.com A characteristic singlet for the methyl group protons at position 5 is consistently observed at approximately δ 2.49 ppm. thieme-connect.comrsc.org

¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical environment of each carbon atom. The spectrum of this compound in CDCl₃ shows a series of signals corresponding to the different carbon atoms in the molecule. Key signals include the carbon of the C=N bond at around δ 163.3 ppm, and the carbons of the benzoxazole and phenyl rings resonating in the range of δ 110.0 to 149.2 ppm. thieme-connect.comrsc.org The methyl carbon at position 5 gives a characteristic signal at approximately δ 21.6 ppm. thieme-connect.comrsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 8.26–8.21 | m, Phenyl-H | derpharmachemica.com |

| 7.56–7.44 | m, Phenyl-H and Benzoxazole-H | thieme-connect.comderpharmachemica.com | |

| 7.16 | d, J = 8.5 Hz, H-6 | thieme-connect.com | |

| 2.49 | s, CH₃ | thieme-connect.com | |

| ¹³C NMR | 163.3 | C=N | thieme-connect.com |

| 149.2, 142.5, 134.5, 131.5, 129.0, 127.7, 127.5, 126.4, 120.1, 110.1 | Aromatic C | thieme-connect.com | |

| 21.6 | CH₃ | thieme-connect.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis provides strong evidence for its molecular formula, C₁₄H₁₁NO. The experimentally determined mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is found to be 210.20, which is consistent with the calculated exact mass. derpharmachemica.com Gas chromatography-mass spectrometry (GC-MS) has also been used, showing the molecular ion peak [M]⁺ at m/z = 209. thieme-connect.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses of Functional Groups and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound exhibits several characteristic absorption bands. A prominent band around 1626 cm⁻¹ is attributed to the C=N stretching vibration of the oxazole (B20620) ring. thieme-connect.com The C-O-C stretching vibration within the benzoxazole system is typically observed around 1263 cm⁻¹. thieme-connect.com Aromatic C-H stretching vibrations are also present, usually in the region of 3050 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of benzoxazole derivatives is characterized by absorption bands that arise from π → π* transitions within the conjugated aromatic system. The presence of the methyl group in this compound is expected to cause a slight shift in the absorption wavelengths compared to the unsubstituted 2-phenylbenzoxazole (B188899).

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C–H stretch | ~3050 | |

| C=N stretch | ~1626 | thieme-connect.com |

| C–O–C stretch | ~1263 | thieme-connect.com |

Density Functional Theory (DFT) Studies of Benzoxazole Systems

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for complementing experimental data and providing deeper insights into the molecular and electronic properties of chemical compounds.

Quantum Chemical Calculations for Optimized Molecular Geometry and Conformational Analysis

Quantum chemical calculations, often employing DFT methods, are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations can also explore different possible conformations of the molecule and their relative energies. For benzoxazole systems, DFT studies have been used to analyze the planarity of the ring system and the rotational barriers of substituent groups. scilit.comnih.gov For instance, calculations can reveal the preferred orientation of the phenyl group relative to the benzoxazole core. esisresearch.org Such computational studies on related benzoxazole derivatives have shown that the benzoxazole moiety and the phenyl ring are not always coplanar, and the twist angle between them can influence the molecule's properties. esisresearch.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Electronic Behavior

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic behavior and reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. semanticscholar.org

Prediction of Reactivity Descriptors and Electrostatic Potential Maps for Interaction Sites

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting the reactivity of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial in this regard. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For instance, in a study of similar benzoxazole derivatives, the calculated HOMO-LUMO energy gap for one compound was found to be 3.80 eV, indicating greater chemical reactivity compared to its analogs which had larger energy gaps. researchgate.netsemanticscholar.org

The electrostatic potential (ESP) map provides a visual representation of the electron distribution in the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. For related benzoxazole compounds, the negative electrostatic potential is typically localized over the nitrogen atom of the benzoxazole ring and oxygen atoms, indicating these are likely sites for electrophilic attack. researchgate.net Conversely, positive potential regions are often found around hydrogen atoms, marking them as potential sites for nucleophilic attack. researchgate.net This information is critical for understanding how the molecule interacts with other chemical species.

Theoretical Simulation of Spectroscopic Properties (e.g., ¹H NMR Chemical Shifts, Absorption and Emission Spectra)

Theoretical simulations have proven to be highly effective in reproducing and interpreting experimental spectroscopic data for this compound and its derivatives.

¹H NMR Chemical Shifts: Computational methods can accurately predict the ¹H NMR chemical shifts of this compound. For example, experimental ¹H NMR data shows signals in specific regions corresponding to the aromatic protons and the methyl group. thieme-connect.com Theoretical calculations complement this by providing a deeper understanding of the electronic environment of each proton. rsc.orgrsc.org

Absorption and Emission Spectra: Time-dependent DFT (TD-DFT) calculations are widely used to simulate UV-Vis absorption and emission spectra. esisresearch.org These simulations can predict the wavelengths of maximum absorption and emission, which are often in good agreement with experimental findings. For instance, derivatives of 2-phenylbenzoxazole are known to be strongly fluorescent in the near-UV range. researchgate.net The photophysical properties, including absorption and fluorescence spectra, are influenced by the molecular structure and can be accurately modeled. uchile.cl

Investigation of Solvent Effects on Molecular and Electronic Properties Using Continuum Models

The surrounding solvent can significantly influence the molecular and electronic properties of a solute. Continuum models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. asianpubs.org

Studies on similar benzoxazole derivatives have shown that solvent polarity can affect their photophysical properties. uchile.cl While the absorption spectra of some derivatives are relatively insensitive to solvent polarity, their fluorescence spectra can exhibit significant solvatochromism, indicating a change in the dipole moment upon excitation. uchile.cl This suggests that intramolecular charge transfer can occur in the excited state. uchile.cl Computational models help to quantify these solvent-solute interactions and predict how properties like interaction energies and dipole moments will change in different solvent environments. asianpubs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering a definitive look at the molecule's geometry.

Elucidation of Precise Bond Lengths, Bond Angles, and Dihedral Angles

Crystallographic studies of benzoxazole derivatives have yielded detailed data on their bond lengths, bond angles, and dihedral angles. semanticscholar.org For instance, the bond lengths and angles within the benzoxazole ring system are consistent with those expected for heterocyclic aromatic compounds. The planarity of the benzoxazole ring is a crucial feature influencing its electronic properties. In substituted benzoxazoles, the dihedral angles between the benzoxazole ring and any phenyl substituents are also determined, which can range significantly depending on the substitution pattern.

Table 1: Selected Experimental Bond Lengths and Angles for a Benzoxazole Derivative

| Parameter | Value |

|---|---|

| C-Cl Bond Length | 1.735-1.738 Å |

| N-N Bond Length | 1.44-1.45 Å |

| C-N (hydrazinyl) Bond Length | ~1.37 Å |

Note: Data is for a related 5-chloro-2-hydrazinyl-benzoxazole.

Integration of Experimental and Computational Data for Comprehensive Structural Insight

The most robust understanding of the structure and properties of this compound is achieved by integrating experimental data with computational results. For example, DFT calculations can be used to optimize the molecular geometry, and the resulting bond lengths and angles can be compared with those obtained from X-ray crystallography. researchgate.netsemanticscholar.org This comparison often shows a high degree of agreement, validating both the experimental and theoretical approaches. researchgate.netsemanticscholar.org

Similarly, experimental spectroscopic data from techniques like FT-IR and NMR can be assigned and interpreted with greater confidence when supported by theoretical simulations. esisresearch.orgnih.gov The combination of these methods allows for a detailed and comprehensive characterization of the molecule's structure, electronic properties, and reactivity.

Structure Activity Relationship Sar and Mechanistic Studies in Biological Systems

Molecular Interactions with Biological Targets

The mechanisms through which 5-Methyl-2-phenylbenzoxazole and related compounds exert their effects are multifaceted, involving direct enzyme inhibition, interference with cellular processes, and interaction with fundamental biomolecules.

Mechanisms of Enzyme Inhibition (e.g., Tyrosinase, Topoisomerases I and II, Cyclooxygenase-2 (COX-2), Thymidylate Synthase, Aurora B Kinase, Deformylase)

The benzoxazole (B165842) nucleus is a key feature in a variety of enzyme inhibitors. mdpi.comjrespharm.com

Tyrosinase: Derivatives of 2-phenyl-5-methylbenzoxazole are potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Studies on a series of these compounds showed that those featuring a 2,4-dihydroxyphenyl ring exhibit the most significant mushroom tyrosinase inhibitory activity, with IC₅₀ values as low as 3.50 ± 0.07 μM. mdpi.com The inhibitory mechanism is competitive, suggesting the compounds compete with the natural substrate for the enzyme's active site. mdpi.com

Table 1: Tyrosinase Inhibition by 2-Phenylbenzoxazole (B188899) Derivatives A selection of derivatives showing the impact of substitutions on inhibitory concentration.

| Compound Series | Substituent on 2-Phenyl Ring | IC₅₀ Value (µM) |

|---|---|---|

| 2-Phenyl-5-methylbenzoxazole | 2,4-dihydroxyphenyl | 3.50 ± 0.07 mdpi.com |

| 6-Methyl-2-phenylbenzoxazole | 2,4-dihydroxyphenyl | 0.51 ± 0.00 mdpi.com |

| 6-Chloro-2-phenylbenzoxazole | 2,4-dihydroxyphenyl | 2.22 ± 0.16 mdpi.com |

Topoisomerases I and II: Benzoxazole derivatives are recognized as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and transcription. mdpi.comnih.gov Their inhibition is a primary mechanism of the antitumor activity associated with this class of compounds. mdpi.com For instance, certain 2,5,6-substituted benzoxazole derivatives have demonstrated significant eukaryotic DNA topoisomerase II inhibitory activity, with some showing higher potency than the reference drug etoposide. researchgate.net

Cyclooxygenase-2 (COX-2): The benzoxazole moiety serves as an effective template for the development of selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. jrespharm.comresearchgate.netindexcopernicus.com Studies have shown that certain substituted benzoxazole derivatives exhibit significant COX-2 inhibitory activity and high selectivity over the COX-1 isoform. researchgate.netinnovareacademics.in

Thymidylate Synthase (TS): Thymidylate synthase is another crucial target for anticancer agents, and benzoxazole derivatives have been investigated for their inhibitory effects on this enzyme. mdpi.comnih.govijpsdronline.com Molecular docking studies suggest that the benzoxazole structure can fit within the enzyme's binding site, with interactions such as hydrogen bonds with key amino acid residues contributing to its inhibitory potential. ijpsdronline.com

Aurora B Kinase: As a key regulator of cell division, Aurora B kinase is a significant target in cancer therapy. Novel series of benzoxazole analogs have been developed as potent inhibitors of this enzyme. nih.govacs.org These compounds have been shown to inhibit the phosphorylation of histone H3, a downstream target of Aurora B, and induce cell cycle arrest, demonstrating their on-target activity. nih.gov

Deformylase: The benzoxazole scaffold is also implicated in the inhibition of peptide deformylase (PDF), an essential bacterial enzyme, making it a target for novel antibacterial agents. mdpi.comresearchgate.net Some benzoxazole derivatives have shown good PDF inhibition activity, with IC₅₀ values in the micromolar range. researchgate.net

Modulation of Key Cellular Pathways (e.g., Induction of Cell Cycle Arrest and Apoptosis)

The anticancer activity of benzoxazole derivatives is frequently linked to their ability to disrupt the cell cycle and trigger programmed cell death (apoptosis).

Certain benzoxazole compounds have been shown to induce cell cycle arrest at various phases. For example, specific derivatives can arrest cell growth at the Pre-G1 or G2/M phases. nih.govresearchgate.net This disruption of the normal cell cycle progression prevents cancer cells from proliferating. Following cell cycle arrest, these compounds often induce apoptosis. researchgate.netmdpi.comgoogle.com The mechanism can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, leading to the activation of caspases, which are key executioners of the apoptotic process. researchgate.net

Bioisosteric Mimicry and Interaction with Nucleic Acid Bases (e.g., Adenine (B156593), Guanine)

A fundamental aspect of the biological activity of the benzoxazole scaffold is its structural resemblance to endogenous purine (B94841) nucleobases, such as adenine and guanine (B1146940). iiarjournals.orgrsc.org This bioisosteric relationship allows benzoxazole-containing molecules to act as mimics of the natural purines, enabling them to interact with the binding sites of enzymes and receptors that would typically bind adenine or guanine nucleotides. iiarjournals.orgresearchgate.net This mimicry facilitates interactions with biopolymers within living systems, including enzymes involved in DNA synthesis and cellular signaling, contributing to their diverse pharmacological profiles. researchgate.net

Mechanisms of Metal Ion Depletion in Biological Systems

Benzoxazole derivatives possess excellent metal ion chelating properties. nih.govmdpi.com This ability to bind metal ions is a key mechanism for some of their biological activities, particularly their antimicrobial effects. mdpi.comnih.gov The nitrogen atom in the oxazole (B20620) ring and often a hydroxyl group on an adjacent phenyl ring can form stable complexes with divalent cations like Cu²⁺, Zn²⁺, Ni²⁺, Mg²⁺, and Ca²⁺. mdpi.comnih.gov

Impact of Structural Modifications on Mechanistic Biological Activity

Structure-activity relationship (SAR) studies reveal that the specific substituents on the benzoxazole core are critical determinants of biological potency and selectivity. mdpi.com The substituents at the 2- and 5-positions are particularly important for influencing activity. indexcopernicus.commdpi.com

Influence of Methyl and Phenyl Substituents on Target Affinity and Selectivity

For this compound, both the methyl group at position 5 and the phenyl group at position 2 play defining roles in its interaction with biological targets.

The 5-Methyl Group: The substituent at the 5-position of the benzoxazole ring is known to modulate the intensity of the biological activity. indexcopernicus.com In studies comparing series of compounds, the presence and position of a methyl group on the benzoxazole core can significantly impact inhibitory potency. For instance, in tyrosinase inhibition studies, a 6-methyl-2-(2,4-dihydroxyphenyl)benzoxazole was found to be more potent than the corresponding 5-methyl derivative. mdpi.com This highlights that while the methyl group is influential, its specific location on the benzoxazole ring is crucial for optimizing interactions with the target enzyme's active site.

The 2-Phenyl Substituent: The substituent at the 2-position is often considered decisive for the type of biological activity observed. indexcopernicus.com The phenyl ring itself offers a large, hydrophobic surface that can engage in hydrophobic interactions within protein binding pockets. researchgate.net Furthermore, the substitution pattern on this phenyl ring dramatically affects target affinity. For example, adding hydroxyl groups to the phenyl ring of 2-phenyl-5-methylbenzoxazole derivatives can drastically increase their tyrosinase inhibitory activity. mdpi.com Similarly, modifying the phenyl group in other benzoxazole series has been shown to be critical for activity against targets like COX-2 and various cancer cell lines. researchgate.netijpsdronline.com Derivatives such as 2-(p-methylphenyl)benzoxazole, which are structurally very similar to the title compound, have been used as scaffolds for developing agents with potent antimicrobial activity, underscoring the importance of the substituted phenyl group at this position. researchgate.net

Rational Design Principles for Modulating Mechanistic Activity and Specificity

The rational design of this compound derivatives hinges on strategic structural modifications to enhance their biological efficacy and target specificity. A key principle involves the strategic substitution at the 2- and 5-positions of the benzoxazole core, which significantly influences properties like lipophilicity, electronic distribution, and steric interactions with biological targets. mdpi.com For instance, the introduction of specific substituents on the 2-phenyl ring is a common strategy to optimize interactions with enzyme active sites or receptors. nih.gov

Furthermore, design principles may also focus on mimicking the structure of natural ligands or substrates to enhance binding affinity. The benzoxazole structure itself is considered a structural isostere of naturally occurring nucleic bases like adenine and guanine, which may facilitate its interaction with various biopolymers in living systems. chemistryjournal.net This inherent characteristic provides a foundational principle for designing derivatives with improved biological interactions.

Role of Substituent Electronic and Steric Effects on Molecular Interactions

The electronic and steric properties of substituents on the this compound scaffold play a pivotal role in dictating its molecular interactions and, consequently, its biological activity.

Electronic Effects: The nature of substituents—whether electron-donating or electron-withdrawing—can significantly alter the electron density of the benzoxazole ring system. chemistryjournal.net Electron-donating groups, such as a methyl group, can enhance the electron density, which may improve certain biological activities. Conversely, electron-withdrawing groups can decrease electron density, which can also be beneficial depending on the target interaction. For example, in the context of antiproliferative activity, derivatives with a methoxy (B1213986) group (an electron-donating group) at certain positions on the phenyl ring have shown higher activity. mdpi.comresearchgate.net The reaction of this compound with various aryl bromides has been shown to be largely insensitive to the electronic effects of substituents on the bromobenzene, except when steric hindrance is a factor. sioc-journal.cn

Steric Effects: The size and spatial arrangement of substituents introduce steric effects that can either facilitate or hinder binding to a biological target. chemistryjournal.net Bulky substituents can create steric clashes, preventing the molecule from fitting into a binding pocket, while smaller substituents may not provide sufficient contact for optimal binding. chemistryjournal.net Research has demonstrated that for aryl bromides with substituents in the 2-position, lower yields were obtained in reactions with this compound due to steric hindrance. sioc-journal.cn In the design of transthyretin amyloidogenesis inhibitors, the optimization of aryl substituents on the 2-phenyl ring of benzoxazoles is a critical step to enhance binding selectivity. nih.gov

A study on 2-phenylbenzoxazole derivatives as tyrosinase inhibitors found that the position of substituents like hydroxyl and methoxyl groups on the phenyl ring significantly impacted inhibitory activity, highlighting the interplay of both electronic and steric factors. nih.govmdpi.com

Computational Approaches in Mechanistic Biological Research

Computational methods are indispensable tools for elucidating the mechanistic basis of the biological activity of this compound and its derivatives. These approaches provide insights into ligand-target interactions at the molecular level, guide the design of new compounds, and help to interpret experimental data.

Molecular Docking for Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the binding modes and estimating the binding affinities of this compound derivatives.

For example, in the study of 2-phenylbenzoxazole compounds as tyrosinase inhibitors, molecular docking simulations using AutoDock Vina were performed. nih.gov The results suggested that potent inhibitors bound more tightly to the tyrosinase active site compared to the reference compound, kojic acid. nih.gov The docking analysis revealed specific interactions, such as hydrogen bonds and pi-pi stacking, with key amino acid residues in the active site. nih.gov

Similarly, molecular docking has been employed to evaluate the interactions of benzoxazole derivatives with the DNA gyrase enzyme, an important target for antibacterial agents. researchgate.net In another study, docking was used to investigate the binding of benzoxazole derivatives to inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum, a target for anti-parasitic drugs. nih.gov These studies utilize docking scores and predicted binding energies to rank compounds and identify promising candidates for further development. researchgate.netnih.gov

The following table summarizes the binding affinities of selected 2-phenylbenzoxazole derivatives against tyrosinase, as determined by molecular docking:

| Compound | Binding Affinity (kcal/mol) |

| Compound 3 (2,4-dihydroxyphenyl derivative) | -6.8 |

| Compound 8 (2,4-dihydroxyphenyl derivative) | -6.7 |

| Compound 13 (2,4-dihydroxyphenyl derivative) | -6.7 |

| Kojic Acid (Reference) | -5.4 |

| Data sourced from in silico docking simulations. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlation of Structure with Mechanistic Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemistryjournal.net This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies on benzoxazole derivatives have been conducted to understand the structural requirements for various biological activities, including antimicrobial and antifungal effects. chemistryjournal.netresearchgate.net These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For instance, a QSAR model was developed for a series of benzoxazole derivatives as potential inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum. nih.gov The model, which used energy-based descriptors, yielded a good correlation coefficient (r² of 0.7948), indicating its potential for predicting the inhibitory activity of new benzoxazole derivatives. nih.gov Another 3D-QSAR study on benzoxazoles and oxazolo[4,5-b]pyridines as antifungal agents also demonstrated the utility of this approach in designing more potent molecules. ijpsnonline.com

The predictive power of QSAR models is assessed through cross-validation procedures to ensure their robustness. nih.gov

Pharmacophore Mapping and Ligand-Based Design for Identification of Essential Structural Features

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This information is then used in ligand-based drug design to create new molecules with improved potency and selectivity.

While specific pharmacophore mapping studies focused solely on this compound are not extensively detailed in the provided context, the principles of this approach are highly relevant to the broader class of benzoxazole derivatives. For example, understanding the key features of benzoxazoles that inhibit sirtuins, a class of enzymes involved in various cellular processes, can be achieved through pharmacophore modeling. mdpi.com

The general process involves aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This resulting pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential hits.

Advanced Applications in Materials Science and Catalysis

Optoelectronic and Photophysical Applications of Benzoxazole (B165842) Compounds

The benzoxazole scaffold is a cornerstone in the development of advanced optical materials. Its derivatives are known for their high thermal stability, robust photo-stability, and tunable electronic properties, making them suitable for a variety of optoelectronic and photophysical applications.

Benzoxazole compounds, including 5-Methyl-2-phenylbenzoxazole, have emerged as promising materials for use in Organic Light-Emitting Diodes (OLEDs). Their inherent fluorescence and charge-transporting capabilities make them suitable for various roles within OLED device architecture. smolecule.com Studies have identified this compound as a potential hole transport material (HTM) due to its high thermal stability and good film-forming ability. smolecule.com The general class of 5-substituted-2-(substituted phenyl)-benzoxazole compounds is commonly applied in the manufacturing of OLED device materials. google.com

Research has also focused on creating advanced organometallic phosphors using benzoxazole ligands. For instance, a phosphorescent iridium (III) complex, bis(2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole-N,C(2'))iridium(acetylacetonate) [(tmbo)₂Ir(acac)], was synthesized specifically for OLED applications. researchgate.net Devices fabricated with this complex as the dopant emitter demonstrated excellent performance, achieving a maximum luminance efficiency of 26.1 cd/A and a high luminance of 16,445 cd/m². researchgate.net Notably, even at high doping concentrations, the device showed high efficiency with minimal roll-off, a desirable characteristic for stable and bright displays. researchgate.net This superior performance was attributed to the bulky steric hindrance provided by the methyl groups on the complex and its short phosphorescent lifetime. researchgate.net

| OLED Performance Data for (tmbo)₂Ir(acac) Emitter | |

| Parameter | Value |

| Maximum Luminance Efficiency | 26.1 cd/A |

| Maximum Luminance | 16,445 cd/m² |

| Emission Characteristics | Strong Phosphorescence |

| Key Features | High thermal stability, Reversible redox behavior, Negligible efficiency roll-off |

| Data derived from a study on a phosphorescent iridium (III) complex incorporating a this compound derivative. researchgate.net |

The derivatives of 2-phenylbenzoxazole (B188899) (PBO) are well-regarded as robust fluorescent organic dyes. rsc.org Many compounds in this family are strongly emissive even in their pure solid state, a property attributed to favorable crystal packing that mitigates concentration quenching. rsc.org The core PBO structure is readily modified to extend the π-conjugated system, which can lead to phenomena such as aggregation-induced emission (AIE), where fluorescence intensity increases upon aggregation. rsc.org

A particularly important subclass is the 2-(2′-hydroxyphenyl)benzoxazoles (HBO), which are known to exhibit excited-state intramolecular proton transfer (ESIPT). rsc.orgscielo.br This process allows the molecule to absorb high-energy photons and dissipate the energy efficiently, leading to a large Stokes shift (a significant difference between the absorption and emission maxima), which is beneficial for light-emitting applications. rsc.orgmdpi.com The fluorescence of benzoxazole derivatives can be tuned by adding substituents; for example, introducing a bulky tert-butyl group can enhance light emission by reducing intermolecular quenching interactions.

The strong and environmentally sensitive fluorescence of benzoxazole derivatives makes them excellent candidates for fluorescent probes and dyes. mdpi.comperiodikos.com.br Compounds such as 2-Methyl-5-phenylbenzoxazole are utilized as fluorescent dyes for visualizing cellular structures and processes in biological imaging. chemimpex.com

Systematic reviews have highlighted the potential of benzoxazole and the related naphthoxazole derivatives to function as fluorescent DNA probes. periodikos.com.brperiodikos.com.br These compounds can bind to DNA, often through intercalation, and exhibit a significant enhancement in their fluorescence emission upon binding, allowing for the sensitive detection of nucleic acids. periodikos.com.brperiodikos.com.br

Furthermore, specific benzoxazole derivatives have been designed as chemosensors for detecting pH and metal cations. acs.org For example, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been shown to be a selective fluorescent probe for magnesium cations (Mg²⁺), while its benzothiazole (B30560) analogue is selective for zinc cations (Zn²⁺). acs.org Both probes display high sensitivity to pH changes in the physiological range of 7-8, showing significant fluorescence enhancement under basic conditions. acs.org This high sensitivity is credited to the increased acidity of the fluorophenol moiety. acs.org